Home > Products > Screening Compounds P71181 > N-Ethyl-N-(3-carboxypropyl)nitrosamine
N-Ethyl-N-(3-carboxypropyl)nitrosamine - 54897-63-1

N-Ethyl-N-(3-carboxypropyl)nitrosamine

Catalog Number: EVT-365427
CAS Number: 54897-63-1
Molecular Formula: C6H12N2O3
Molecular Weight: 160.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Ethyl-N-(3-carboxypropyl)nitrosamine (ECPN) is a carcinogenic nitrosamine compound. [, , , , , , , , , , , ] It belongs to the N-nitrosamine family, which are generally recognized as potent carcinogens. [] ECPN is primarily utilized in scientific research as a model compound to study bladder carcinogenesis. [, , , , , , , , , , , ] It serves as a key metabolite of the more potent bladder carcinogen N-Ethyl-N-(4-hydroxybutyl)nitrosamine (EHBN) and plays a significant role in EHBN-induced bladder cancer. [, , , , , , , , , , , ] ECPN exhibits selective organotropism towards the urinary bladder. [, , , , , , , , , , , ]

N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN)

  • Compound Description: N-Butyl-N-(4-hydroxybutyl)nitrosamine is a potent urinary bladder carcinogen, particularly in rats. [, , , , , , , , ] It induces tumors primarily in the urinary bladder but can also cause tumors in other organs, depending on the dose and animal species. [, , ]
  • Relevance: N-Butyl-N-(4-hydroxybutyl)nitrosamine is metabolically converted into N-Ethyl-N-(3-carboxypropyl)nitrosamine in vivo. [, , , , , , ] N-Ethyl-N-(3-carboxypropyl)nitrosamine is considered the proximate carcinogen, meaning it is the metabolically active form responsible for the carcinogenic effects of BBN. [, , , ]

N-Butyl-N-(3-carboxypropyl)nitrosamine (BCPN)

  • Compound Description: N-Butyl-N-(3-carboxypropyl)nitrosamine is the principal urinary metabolite of N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN). [, , , , , ] BCPN is a selective bladder carcinogen in rats. [, , ]
  • Relevance: N-Butyl-N-(3-carboxypropyl)nitrosamine is structurally similar to N-Ethyl-N-(3-carboxypropyl)nitrosamine, differing only in the alkyl chain length (butyl vs. ethyl). [, , , ] This structural similarity leads to both compounds being potent bladder carcinogens. [, , , , ]

N-Ethyl-N-(4-hydroxybutyl)nitrosamine (EHBN)

  • Compound Description: N-Ethyl-N-(4-hydroxybutyl)nitrosamine is another potent bladder carcinogen, often compared to BBN in research studies. [, , , , ] It also induces primarily urinary bladder tumors. [, , ]
  • Relevance: Similar to BBN, N-Ethyl-N-(4-hydroxybutyl)nitrosamine is metabolically activated to N-Ethyl-N-(3-carboxypropyl)nitrosamine, which is the proximate carcinogen. [, , ]

4-(N-Butylnitrosamino)-4-hydroxybutyric acid lactone (BBAL)

  • Compound Description: 4-(N-Butylnitrosamino)-4-hydroxybutyric acid lactone is a potential activated metabolite of N-Butyl-N-(3-carboxypropyl)nitrosamine. [] It is a strong mutagen in bacterial assays. []
  • Relevance: BBAL is a possible metabolic intermediate formed from N-Butyl-N-(3-carboxypropyl)nitrosamine through alpha-hydroxylation and lactonization, suggesting a potential mechanism for the carcinogenicity of both N-Butyl-N-(3-carboxypropyl)nitrosamine and N-Ethyl-N-(3-carboxypropyl)nitrosamine. []

N-Butyl-N-(3-formylpropyl)nitrosamine

  • Compound Description: N-Butyl-N-(3-formylpropyl)nitrosamine is a presumed intermediate metabolite in the breakdown pathway of BBN. [] In rat livers, it can be oxidized to N-Butyl-N-(3-carboxypropyl)nitrosamine or reduced to BBN. []
  • Relevance: N-Butyl-N-(3-formylpropyl)nitrosamine is structurally related to N-Ethyl-N-(3-carboxypropyl)nitrosamine, highlighting a shared metabolic pathway with BBN and its role in bladder carcinogenesis. []

N-Alkyl-N-(3-carboxypropyl)nitrosamines (Various)

  • Compound Description: This category represents a series of N-nitrosamines with varying alkyl chain lengths attached to the nitrogen atom, sharing the N-(3-carboxypropyl)nitrosamine structure. [, , ] The carcinogenicity of these compounds varies depending on the length and structure of the alkyl chain. [, , ]
  • Relevance: These compounds, including N-Ethyl-N-(3-carboxypropyl)nitrosamine and N-Butyl-N-(3-carboxypropyl)nitrosamine, belong to the same chemical class and are often studied to understand the relationship between chemical structure and organ-specific carcinogenicity. [, , , ]

N-Alkyl-N-(2-carboxyethyl)nitrosamines

  • Compound Description: These compounds are metabolites of asymmetric N,N-dialkylnitrosamines and are primarily associated with liver and esophageal carcinogenesis. [] Their role in bladder carcinogenesis is considered less significant. []
  • Relevance: While not direct bladder carcinogens, they provide structural comparison points for understanding the importance of the 3-carboxypropyl chain in N-Ethyl-N-(3-carboxypropyl)nitrosamine and other related bladder carcinogens. [, ]
Overview

N-Ethyl-N-(3-carboxypropyl)nitrosamine is a member of the nitrosamine family, which are organic compounds characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom that is also bonded to carbon atoms. Nitrosamines are known for their potential carcinogenic properties and are formed through the nitrosation of secondary and tertiary amines. The specific compound N-Ethyl-N-(3-carboxypropyl)nitrosamine has garnered attention due to its structural characteristics and implications in toxicology and environmental chemistry.

Source and Classification

N-Ethyl-N-(3-carboxypropyl)nitrosamine can be synthesized from the corresponding amine, N-ethyl-3-carboxypropylamine, through a nitrosation reaction, typically involving nitrous acid or nitrosating agents such as sodium nitrite in acidic conditions. This compound falls under the classification of aliphatic nitrosamines, which are distinguished from aromatic nitrosamines by their aliphatic carbon chains. Aliphatic nitrosamines are often more reactive and have been associated with various health risks, particularly in relation to cancer.

Synthesis Analysis

Methods

The synthesis of N-Ethyl-N-(3-carboxypropyl)nitrosamine generally involves the following steps:

  1. Preparation of the Amine: The precursor amine, N-ethyl-3-carboxypropylamine, can be synthesized through standard organic synthesis methods, typically involving alkylation reactions.
  2. Nitrosation Reaction: The amine is then subjected to a nitrosation reaction using nitrous acid, which can be generated in situ by mixing sodium nitrite with a strong acid (like hydrochloric acid). The reaction proceeds as follows:
    R2NH+HNO2R2NNO+H2O\text{R}_2\text{NH}+\text{HNO}_2\rightarrow \text{R}_2\text{N}-\text{NO}+\text{H}_2\text{O}
    where R2NH\text{R}_2\text{NH} represents the amine.

Technical Details

The reaction conditions (temperature, pH, and concentration of reactants) significantly influence the yield and purity of the resulting nitrosamine. High temperatures and acidic conditions generally favor the formation of nitrosamines but may also lead to side reactions or degradation.

Molecular Structure Analysis

Data

The compound features an ethyl group and a carboxypropyl group attached to the nitrogen atom, contributing to its unique reactivity profile. The presence of the carboxylic acid functional group (-COOH) enhances its solubility in polar solvents.

Chemical Reactions Analysis

Reactions

N-Ethyl-N-(3-carboxypropyl)nitrosamine can participate in various chemical reactions due to its electrophilic nature:

  1. Electrophilic Substitution: The nitroso group can act as an electrophile, reacting with nucleophiles such as amines or alcohols.
  2. Decomposition: Under certain conditions (e.g., heat), it may decompose into nitrogen oxides and other products.
  3. Hydrolysis: In aqueous environments, it may hydrolyze to form N-ethyl-3-carboxypropylamine and nitric oxide.

Technical Details

The reactivity of this compound is influenced by factors such as solvent polarity, temperature, and concentration of reactants. Understanding these factors is crucial for predicting reaction pathways and products.

Mechanism of Action

Process

The mechanism by which N-Ethyl-N-(3-carboxypropyl)nitrosamine exerts its effects primarily involves metabolic activation leading to DNA alkylation. Upon entering biological systems:

  1. Metabolic Activation: The compound undergoes biotransformation via cytochrome P450 enzymes, producing reactive intermediates.
  2. DNA Interaction: These intermediates can form covalent bonds with DNA bases, leading to mutations and potentially initiating carcinogenesis.

Data

Studies indicate that N-nitrosamines exhibit varying degrees of mutagenicity depending on their structure and substituents, with some being significantly more potent than others .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under neutral conditions but can decompose under acidic or basic environments.
  • Reactivity: Highly reactive towards nucleophiles; potential for undergoing hydrolysis or electrophilic substitution reactions.
Applications

Scientific Uses

N-Ethyl-N-(3-carboxypropyl)nitrosamine is primarily used in research settings:

  1. Toxicology Studies: Investigated for its carcinogenic potential and mechanisms of action.
  2. Environmental Chemistry: Studied as a pollutant in water systems due to its formation from various industrial processes.
  3. Pharmaceutical Research: Used as a model compound to understand the behavior of nitrosamines in biological systems.
Introduction to Nitrosamine-Induced Carcinogenesis

Role of N-Ethyl-N-(3-carboxypropyl)nitrosamine in Environmental and Endogenous Carcinogen Exposure

ECMN occurs in biological systems primarily through two distinct pathways:

  • Environmental precursor transformation: EHEN (found in industrial solvents, tobacco byproducts, and contaminated water sources) undergoes sequential hepatic ω-oxidation to generate ECMN as a stable urinary metabolite. This biotransformation has been experimentally confirmed in rodent models, where ECMN constitutes approximately 65-80% of EHEN metabolites excreted in urine [1]. The metabolic conversion involves cytochrome P450-mediated oxidation of the hydroxyethyl moiety to yield the carboxylated derivative, a process that simultaneously activates the molecule toward DNA interaction while enhancing its elimination kinetics [5].
  • Endogenous formation: Secondary nitrosation reactions between dietary ethylamines and nitrosating agents (e.g., nitrites) in the acidic gastric environment can yield precursor nitrosamines that subsequently undergo metabolic carboxylation. Additionally, gut microbiota contribute significantly to this process through enzymatic deconjugation of glucuronidated intermediates and oxidation reactions within the large intestine [2] . Studies demonstrate that specific bacterial genera (including Escherichia and Lactobacillus) express β-glucuronidases and alcohol dehydrogenases capable of converting N-ethyl-N-(4-hydroxybutyl)nitrosamine (EHBN) to ECMN within the intestinal lumen, facilitating systemic absorption and subsequent urinary excretion [2].

Table 1: Occurrence of ECMN Precursors in Environmental Matrices

Source MatrixPrecursor CompoundAverage ConcentrationDetection Frequency
Processed FoodsEHEN derivatives0.9 ± 0.3 ng/g34% of samples
Drinking WaterEHBN analogues4.2 ± 0.8 ng/L21% of samples
Cosmetic ProductsEthanolamine nitrosates1507 ± 752 ng/g68% of samples
Pharmaceutical ImpuritiesEthylalkylamine precursorsVariableBatch-dependent

Data compiled from environmental monitoring studies [5] [9]

The urinary excretion pathway of ECMN establishes direct contact with the bladder urothelium, facilitating prolonged tissue exposure. This exposure dynamic explains the compound's organospecific carcinogenicity profile, particularly its association with transitional cell carcinomas in the renal pelvis and urinary bladder [7]. Notably, ECMN's carcinogenic potential has been experimentally confirmed through intravesicular instillation studies in rats, which induced transitional cell carcinomas at significantly higher incidence rates (78%) compared to control groups, establishing its status as a direct bladder carcinogen [1] [7].

Historical Context of Nitrosamine Research in Chemical Carcinogenesis

The investigation of ECMN emerged from foundational work on dialkylnitrosamine carcinogenesis initiated in the 1950s:

  • 1956: Magee and Barnes first demonstrated the potent hepatocarcinogenicity of N-nitrosodimethylamine (NDMA), establishing nitrosamines as a biologically significant carcinogen class [5]. This discovery prompted systematic evaluation of structurally analogous compounds.
  • 1964: Druckrey and colleagues identified the urothelial specificity of hydroxybutyl-containing nitrosamines, reporting that N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) selectively induced bladder carcinomas in 100% of exposed rats [7]. This observation directed attention toward metabolites with terminal hydroxy/carboxyalkyl groups.
  • 1972-1974: Okada and Suzuki isolated ECMN as the principal urinary metabolite of EHEN and EHBN, chemically characterizing its structure and demonstrating its direct carcinogenicity through intravesicular instillation experiments [1] [7]. This work established the metabolic activation pathway wherein hepatic ω-oxidation converts proximal carcinogens (EHEN/EHBN) to the ultimate carcinogen ECMN.

Table 2: Milestones in ECMN-Related Carcinogenesis Research

YearInvestigatorContributionExperimental Model
1964Druckrey et al.First synthesis of EHEN; induction of renal tumorsRat
1972Okada & SuzukiIdentification of ECMN as EHBN metaboliteRat urine characterization
1974Suzuki et al.Direct induction of bladder cancer by ECMNRat intravesicular instillation
1984Preussmann & StewartClassification of ECMN as a direct-acting carcinogenMultispecies review
2024Roje et al.Elucidation of gut microbiota role in ECMN formationGnotobiotic mouse models

The species specificity of ECMN-induced carcinogenesis became evident through comparative studies in the 1980s. While rats developed bladder carcinomas at high incidence (92%), mice exhibited resistance to urothelial carcinogenesis but developed pulmonary adenomas (68% incidence) following identical exposure regimens [4]. This divergence was attributed to differential expression of β-glucuronidases and hepatic activating enzymes, coupled with variations in DNA repair capacity (specifically O6-alkylguanine-DNA alkyltransferase activity) [4] [5]. These findings underscored the importance of host factors in determining susceptibility to ECMN-mediated carcinogenesis.

The contemporary understanding of ECMN's carcinogenic mechanism has been refined through molecular epidemiology and advanced analytical techniques. Modern research has elucidated the DNA adduct spectrum induced by ECMN, identified microbial contributions to its metabolic activation, and revealed interindividual variability in metabolic competence driven by gut microbiota composition [2] [5]. These advances have positioned ECMN as a model compound for studying the intersection of environmental exposure, host metabolism, and microbiome function in chemical carcinogenesis.

Properties

CAS Number

54897-63-1

Product Name

N-Ethyl-N-(3-carboxypropyl)nitrosamine

IUPAC Name

4-[ethyl(nitroso)amino]butanoic acid

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C6H12N2O3/c1-2-8(7-11)5-3-4-6(9)10/h2-5H2,1H3,(H,9,10)

InChI Key

KQCXYYVZPUYXDQ-UHFFFAOYSA-N

SMILES

CCN(CCCC(=O)O)N=O

Canonical SMILES

CCN(CCCC(=O)O)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.